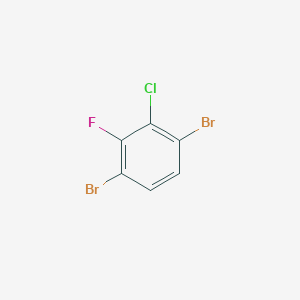

1,4-Dibromo-2-chloro-3-fluorobenzene

Description

BenchChem offers high-quality 1,4-Dibromo-2-chloro-3-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dibromo-2-chloro-3-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,4-dibromo-2-chloro-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2ClF/c7-3-1-2-4(8)6(10)5(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJTWVACAFWJFAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Br)F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661537 | |

| Record name | 1,4-Dibromo-2-chloro-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000573-09-0 | |

| Record name | 1,4-Dibromo-2-chloro-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,4-Dibromo-2-chloro-3-fluorobenzene

This guide provides a comprehensive overview of a viable synthetic pathway for 1,4-Dibromo-2-chloro-3-fluorobenzene, a polyhalogenated aromatic compound with potential applications in the development of novel pharmaceuticals and functional materials. The proposed synthesis is grounded in established chemical principles and draws upon methodologies reported for structurally similar molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Introduction and Strategic Approach

1,4-Dibromo-2-chloro-3-fluorobenzene is a highly substituted benzene ring, and its synthesis requires a carefully planned sequence of reactions to ensure correct regiochemistry of the substituents. Direct halogenation of a simpler benzene derivative would likely lead to a mixture of isomers that are difficult to separate. Therefore, a more controlled, multi-step approach is necessary.

The synthetic strategy outlined in this guide leverages the directing effects of substituents on an aromatic ring to introduce the halogens in the desired positions. The core of this strategy involves the use of a substituted aniline as a key intermediate, which allows for the introduction of various functional groups through well-established reactions such as electrophilic aromatic substitution and diazotization-based transformations.

Proposed Synthetic Pathway

The most logical and efficient synthesis of 1,4-Dibromo-2-chloro-3-fluorobenzene begins with the commercially available starting material, 3-chloro-2-fluoroaniline. This starting material already contains the desired chloro and fluoro groups in the correct relative positions. The synthetic route then proceeds through bromination and a subsequent Sandmeyer-type reaction to introduce the two bromo groups.

The overall proposed synthetic workflow is depicted in the following diagram:

An In-depth Technical Guide to 1,4-Dibromo-2-chloro-3-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,4-Dibromo-2-chloro-3-fluorobenzene (CAS Number: 1000573-09-0), a halogenated aromatic compound with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of specific data for this compound, this guide will also draw upon information from closely related isomers to provide a broader context for its potential properties and applications.

Introduction: The Significance of Polysubstituted Halobenzenes

Polysubstituted halobenzenes are a critical class of building blocks in modern organic chemistry and drug discovery. The specific arrangement of different halogen atoms on the benzene ring imparts unique electronic and steric properties, influencing reactivity and biological activity. The interplay of bromine, chlorine, and fluorine in the target molecule, 1,4-Dibromo-2-chloro-3-fluorobenzene, suggests its utility as a versatile intermediate for the synthesis of complex molecular architectures. The presence of multiple distinct halogen atoms allows for selective functionalization through various cross-coupling reactions, making it a valuable scaffold for creating diverse compound libraries.

Physicochemical and Structural Properties

Based on available data, the fundamental properties of 1,4-Dibromo-2-chloro-3-fluorobenzene are summarized below.

| Property | Value | Source |

| CAS Number | 1000573-09-0 | Sigma-Aldrich[1] |

| Linear Formula | C₆H₂Br₂ClF | Sigma-Aldrich[1] |

| Molecular Weight | 288.34 g/mol | Calculated |

| Appearance | Not specified; likely a solid or liquid at room temperature | Inferred |

Structural Diagram:

Caption: Chemical structure of 1,4-Dibromo-2-chloro-3-fluorobenzene.

Safety and Handling

According to safety data, 1,4-Dibromo-2-chloro-3-fluorobenzene is classified as a hazardous substance.[1]

Hazard Statements: [1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER/doctor if you feel unwell.

-

P362: Take off contaminated clothing and wash before reuse.

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles.

-

Skin Protection: Wear protective gloves and clothing.

-

Respiratory Protection: Use a NIOSH-approved respirator when handling this compound.

Potential Synthesis Strategies (Inferred from Related Compounds)

Hypothetical Synthetic Workflow:

Caption: A potential synthetic pathway for 1,4-Dibromo-2-chloro-3-fluorobenzene.

Causality in Experimental Choices:

-

Starting Material Selection: The choice of a starting material like an aniline derivative is strategic. The amino group can direct the position of electrophilic substitution (like bromination) and can later be replaced by other functional groups via diazotization (Sandmeyer reaction).

-

Bromination Reagent: N-Bromosuccinimide (NBS) is often a preferred brominating agent for its milder reaction conditions compared to elemental bromine, which can be important for substrates with multiple activating or deactivating groups.

-

Reaction Control: The stoichiometry of the brominating agent and the reaction conditions (temperature, solvent) would be critical to control the degree and regioselectivity of bromination to achieve the desired 1,4-dibromo substitution pattern.

Potential Applications in Drug Discovery and Organic Synthesis

The unique substitution pattern of 1,4-Dibromo-2-chloro-3-fluorobenzene makes it a promising candidate for various applications, particularly as a building block in the synthesis of pharmaceuticals and other complex organic molecules.

Role as a Synthetic Intermediate:

The differential reactivity of the C-Br, C-Cl, and C-F bonds allows for selective transformations. Generally, the C-Br bond is more reactive in common cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) than the C-Cl bond, which in turn is more reactive than the C-F bond. This hierarchy enables a stepwise and controlled introduction of different substituents.

For instance, a related compound, 1-Bromo-2-chloro-4-fluorobenzene, serves as a key intermediate in the synthesis of brilanestrant, a selective estrogen receptor degrader for breast cancer treatment.[2] This highlights the potential of such halogenated scaffolds in the development of therapeutic agents.

Conceptual Reaction Scheme:

Caption: Sequential cross-coupling reactions enabled by differential halogen reactivity.

Analytical Characterization (Anticipated)

While specific spectral data for 1,4-Dibromo-2-chloro-3-fluorobenzene is not available in the searched literature, its structure can be unequivocally confirmed using a combination of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show two signals in the aromatic region, corresponding to the two hydrogen atoms on the benzene ring. The coupling patterns (doublets or doublet of doublets) and coupling constants would be informative of their relative positions to each other and to the fluorine atom.

-

¹³C NMR: The spectrum would display six distinct signals for the carbon atoms of the benzene ring. The chemical shifts would be influenced by the attached halogens.

-

¹⁹F NMR: A single resonance is expected, and its coupling to adjacent protons would further confirm the structure.

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The characteristic isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) and chlorine (approximately 3:1 ratio of ³⁵Cl and ³⁷Cl) would result in a distinctive pattern of isotopic peaks, which is a powerful tool for confirming the presence and number of these halogen atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H, C-C, C-Br, C-Cl, and C-F bonds, providing information about the functional groups present in the molecule.

Conclusion and Future Outlook

1,4-Dibromo-2-chloro-3-fluorobenzene represents a potentially valuable, yet underexplored, building block for organic synthesis. Its polysubstituted and differentially halogenated structure offers a platform for the creation of complex molecules through selective functionalization. While direct experimental data for this compound is scarce, analogies with related isomers suggest its utility in the development of novel pharmaceuticals and functional materials. Further research into the synthesis, reactivity, and applications of this compound is warranted to fully unlock its synthetic potential.

References

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 1,4-Dibromo-2-chloro-3-fluorobenzene

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the novel compound 1,4-Dibromo-2-chloro-3-fluorobenzene. In the absence of experimentally recorded spectra in publicly available databases, this document presents predicted data based on established principles of spectroscopy and structural analysis. Furthermore, it outlines hypothetical experimental protocols for the synthesis and subsequent spectral characterization of the title compound, offering a roadmap for researchers interested in its preparation and analysis. This guide is intended to serve as a valuable resource for scientists in the fields of organic synthesis, medicinal chemistry, and drug development where understanding the spectral characteristics of novel halogenated aromatic compounds is crucial.

Introduction: The Significance of Polychlorofluorobromobenzenes

Polychlorofluorobromobenzenes represent a class of highly functionalized aromatic compounds with significant potential in various scientific domains. Their utility as building blocks in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals, is well-established. The specific substitution pattern of 1,4-Dibromo-2-chloro-3-fluorobenzene, with its unique combination of four different halogen atoms on a benzene ring, presents a fascinating case for spectroscopic analysis and offers a versatile platform for further chemical transformations. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification and for monitoring reactions in which it is a reactant, intermediate, or product.

Molecular Structure and Predicted Spectroscopic Characteristics

The molecular structure of 1,4-Dibromo-2-chloro-3-fluorobenzene is foundational to predicting and interpreting its spectroscopic data. The arrangement of the substituents dictates the electronic environment of each atom, giving rise to a unique set of signals in various spectroscopic techniques.

Caption: Molecular structure of 1,4-Dibromo-2-chloro-3-fluorobenzene.

Predicted Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 1,4-Dibromo-2-chloro-3-fluorobenzene, we can predict the key features of its ¹H, ¹³C, and ¹⁹F NMR spectra.

2.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons. The chemical shifts of these protons are influenced by the electronic effects of the neighboring halogen substituents. The electronegative chlorine and fluorine atoms will deshield the adjacent protons, shifting their signals downfield. The bromine atoms will have a similar but less pronounced effect.

Table 1: Predicted ¹H NMR Spectral Data for 1,4-Dibromo-2-chloro-3-fluorobenzene

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.6 - 7.8 | Doublet | ~ 8-9 | H-6 |

| ~ 7.4 - 7.6 | Doublet | ~ 8-9 | H-5 |

The coupling between H-5 and H-6 will result in a doublet for each proton, with a typical ortho-coupling constant of 8-9 Hz.

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the low symmetry of the molecule, six distinct signals are expected for the six aromatic carbons. The chemical shifts will be significantly influenced by the directly attached halogen atoms. Carbons bonded to halogens will be deshielded, with the effect being most pronounced for the carbon attached to fluorine.

Table 2: Predicted ¹³C NMR Spectral Data for 1,4-Dibromo-2-chloro-3-fluorobenzene

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 155 - 160 (d, ¹JCF ≈ 250 Hz) | C-3 |

| ~ 135 - 140 | C-2 |

| ~ 130 - 135 | C-5 |

| ~ 125 - 130 | C-6 |

| ~ 120 - 125 | C-1 |

| ~ 115 - 120 | C-4 |

The carbon attached to the fluorine atom (C-3) is expected to appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF). Further long-range couplings to other carbons may also be observed.

2.1.3. ¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. A single signal is expected for the fluorine atom in 1,4-Dibromo-2-chloro-3-fluorobenzene. The chemical shift will be influenced by the other substituents on the ring.

Table 3: Predicted ¹⁹F NMR Spectral Data for 1,4-Dibromo-2-chloro-3-fluorobenzene

| Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ~ -110 to -130 | Singlet or complex multiplet |

The multiplicity of the fluorine signal will depend on its coupling to the aromatic protons.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1,4-Dibromo-2-chloro-3-fluorobenzene, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms and one chlorine atom.

Table 4: Predicted Mass Spectrometry Data for 1,4-Dibromo-2-chloro-3-fluorobenzene

| m/z (relative intensity) | Assignment |

| [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular ion cluster |

| [M-Br]⁺ | Fragment ion (loss of a bromine atom) |

| [M-Cl]⁺ | Fragment ion (loss of a chlorine atom) |

| [M-Br-Cl]⁺ | Fragment ion (loss of a bromine and a chlorine atom) |

The exact m/z values will depend on the isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The molecular weight of the most abundant isotopic combination (C₆H₂⁷⁹Br₂³⁵ClF) is approximately 309.7 g/mol .

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1,4-Dibromo-2-chloro-3-fluorobenzene will be characterized by absorption bands corresponding to the vibrations of the aromatic ring and the carbon-halogen bonds.

Table 5: Predicted IR Absorption Bands for 1,4-Dibromo-2-chloro-3-fluorobenzene

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100 - 3000 | C-H stretching (aromatic) |

| 1600 - 1450 | C=C stretching (aromatic ring) |

| 1250 - 1000 | C-F stretching |

| 850 - 550 | C-Cl stretching |

| 680 - 515 | C-Br stretching |

| 900 - 690 | C-H out-of-plane bending |

Hypothetical Experimental Protocols

Proposed Synthesis

A potential synthetic route to 1,4-Dibromo-2-chloro-3-fluorobenzene could involve the Sandmeyer reaction of a suitably substituted aniline precursor.

Caption: Proposed synthetic pathway for 1,4-Dibromo-2-chloro-3-fluorobenzene.

Step-by-step Methodology:

-

Bromination of 3-Chloro-2-fluoroaniline: To a solution of 3-chloro-2-fluoroaniline in a suitable solvent (e.g., acetonitrile), add N-bromosuccinimide (NBS) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). The reaction mixture is then worked up by washing with aqueous sodium bisulfite and brine, followed by extraction with an organic solvent. The crude product, 4-bromo-3-chloro-2-fluoroaniline, is purified by column chromatography.

-

Sandmeyer Reaction: The purified 4-bromo-3-chloro-2-fluoroaniline is diazotized using sodium nitrite in the presence of a strong acid (e.g., HBr) at low temperature (0-5 °C). The resulting diazonium salt is then added to a solution of copper(I) bromide in HBr to yield the desired 1,4-Dibromo-2-chloro-3-fluorobenzene. The product is isolated by extraction and purified by distillation or recrystallization.

Spectroscopic Characterization Protocols

3.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrumentation: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: For ¹H NMR, a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio should be used. For ¹³C NMR, a proton-decoupled sequence (e.g., PENDANT or DEPT) is recommended to simplify the spectrum and aid in the assignment of carbon types. For ¹⁹F NMR, a standard one-pulse experiment is typically sufficient.

3.2.2. Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Analyze the sample using a mass spectrometer equipped with an electron ionization (EI) or electrospray ionization (ESI) source.

-

Data Acquisition: Acquire a full scan mass spectrum to determine the molecular weight and isotopic pattern. If necessary, perform tandem mass spectrometry (MS/MS) to obtain fragmentation data for structural confirmation.

3.2.3. Infrared Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet or acquire the spectrum using an attenuated total reflectance (ATR) accessory. For a liquid sample, a thin film between salt plates can be used.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a sufficient number of scans to obtain a high-quality spectrum.

Conclusion

This technical guide has provided a detailed overview of the predicted spectroscopic data for 1,4-Dibromo-2-chloro-3-fluorobenzene, a compound for which experimental data is not currently available in the public domain. The predicted ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS, and IR data provide a solid foundation for the identification and characterization of this molecule. The outlined synthetic and spectroscopic protocols offer a practical framework for researchers wishing to prepare and analyze this compound. The availability of such a comprehensive spectroscopic guide is anticipated to facilitate further research into the chemistry and potential applications of this and other related polychlorofluorobromobenzenes.

References

-

At present, there are no direct citable references for the experimental spectroscopic data of 1,4-Dibromo-2-chloro-3-fluorobenzene. The predicted data and protocols are based on established principles of organic spectroscopy and synthetic chemistry.

-

CN102001913B, Method for synthesizing 2-chloro-3-fluorobromobenzene, (]

-

Introduction: The Role of Polyhalogenated Benzenes in Modern Chemistry

An In-depth Technical Guide to the Physicochemical Properties of Halogenated Benzene Derivatives, with a Focus on 1-Bromo-2-chloro-3-fluorobenzene as a Reference for 1,4-Dibromo-2-chloro-3-fluorobenzene

Polyhalogenated benzene derivatives are fundamental building blocks in organic synthesis, particularly within the pharmaceutical and material science sectors. The specific arrangement and nature of halogen substituents (F, Cl, Br, I) on the benzene ring allow for precise modulation of a molecule's electronic properties, lipophilicity, and metabolic stability. This control is paramount in drug discovery, where such structures often serve as key intermediates for active pharmaceutical ingredients (APIs).[1] The strategic incorporation of chlorine and fluorine, for instance, can enhance binding affinity to biological targets and improve pharmacokinetic profiles.[2] This guide provides an in-depth analysis of the physical and chemical properties of 1-Bromo-2-chloro-3-fluorobenzene, offering critical insights for its application in complex synthetic workflows.

Chemical Identity and Core Physical Properties

Accurate identification and understanding of fundamental physical properties are the bedrock of successful experimental design. These parameters dictate choices in reaction solvents, purification methods, and storage conditions.

Nomenclature and Structural Identifiers

-

Systematic IUPAC Name : 1-bromo-2-chloro-3-fluorobenzene[3]

-

CAS Number : 883499-24-9[3]

-

Molecular Formula : C₆H₃BrClF[3]

-

Molecular Weight : 209.44 g/mol [3]

-

Canonical SMILES : C1=CC(=C(C(=C1)Br)Cl)F[3]

-

InChI Key : GTIWFNAUYPVPAT-UHFFFAOYSA-N[3]

Summary of Physical Properties

The following table summarizes the key physical and computed properties of 1-Bromo-2-chloro-3-fluorobenzene.

| Property | Value | Source |

| Molecular Weight | 209.44 g/mol | PubChem[3] |

| XLogP3 (Computed) | 3.3 | PubChem[3] |

| Hydrogen Bond Donors | 0 | PubChem[3] |

| Hydrogen Bond Acceptors | 1 | PubChem[3] |

| Rotatable Bond Count | 0 | PubChem[3] |

| Exact Mass | 207.90907 Da | PubChem[3] |

| Topological Polar Surface Area | 0 Ų | PubChem[3] |

| Heavy Atom Count | 9 | PubChem[3] |

XLogP3 is a computed measure of hydrophobicity, a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The unique electronic environment created by the three different halogens results in a distinct analytical fingerprint.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for structural elucidation. The aromatic protons will appear as complex multiplets due to proton-proton and proton-fluorine coupling. ¹⁹F NMR provides a clear signal for the single fluorine atom, with its chemical shift and coupling constants offering valuable information about its electronic environment.

-

Mass Spectrometry (MS) : The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio). This pattern is a definitive indicator of the compound's elemental composition.

-

Infrared (IR) Spectroscopy : The IR spectrum will display characteristic C-H stretching frequencies for the aromatic ring, C=C ring stretching vibrations, and strong absorptions in the fingerprint region corresponding to C-F, C-Cl, and C-Br bond vibrations.

Synthesis and Reaction Chemistry

Halogenated benzenes are typically synthesized through electrophilic aromatic substitution or Sandmeyer-type reactions from an aniline precursor. The specific regiochemistry is directed by the existing substituents on the ring. A plausible synthetic approach for related compounds often involves diazotization of a substituted aniline followed by a halogen displacement.

For example, the synthesis of 1-bromo-2-chloro-3-fluoro-4-iodobenzene, a structurally similar compound, is achieved by the diazotization of 4-bromo-3-chloro-2-fluoroaniline, followed by an iodination reaction using potassium iodide.[4] This "one-pot" method, where the diazonium salt reacts immediately, is often preferred as it minimizes the formation of unstable intermediates and byproducts.[4]

Conceptual Workflow: Synthesis via Diazotization

The following diagram illustrates a generalized workflow for the synthesis of a polyhalogenated benzene from an aniline precursor, a common and robust method in medicinal chemistry.

Caption: Generalized workflow for the synthesis of polyhalogenated benzenes.

Safety, Handling, and Storage

Working with halogenated organic compounds requires strict adherence to safety protocols. Based on aggregated GHS data for 1-Bromo-2-chloro-3-fluorobenzene, the compound presents several hazards.[3]

Hazard Identification

-

Skin Irritation (H315) : Causes skin irritation.[3]

-

Eye Irritation (H319) : Causes serious eye irritation.[3]

-

Respiratory Irritation (H335) : May cause respiratory irritation.[3]

Recommended Handling Protocol

-

Engineering Controls : Handle only in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of vapors.[5]

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Wear tightly fitting chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[5]

-

Hand Protection : Wear impervious chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.[5]

-

Skin Protection : Wear appropriate protective clothing to prevent skin contact.[5]

-

-

Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

Keep away from incompatible materials such as strong oxidizing agents.

Applications in Research and Drug Development

While specific applications for 1,4-Dibromo-2-chloro-3-fluorobenzene are not widely reported, its structural motifs are highly relevant. Halogenated phenyl rings are key components in many pharmaceutical agents and advanced materials. They can serve as versatile intermediates for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of further complexity and the construction of larger molecular scaffolds. The differential reactivity of the C-Br and C-Cl bonds can be exploited for selective, sequential cross-coupling, a powerful strategy in multi-step synthesis.

Conclusion

1-Bromo-2-chloro-3-fluorobenzene exemplifies the class of polyhalogenated benzene building blocks that are indispensable in modern organic chemistry. Its well-defined physicochemical and toxicological properties, coupled with its potential for versatile chemical transformations, make it a valuable intermediate for researchers in drug discovery and materials science. The protocols and data presented in this guide provide a solid foundation for the safe and effective use of this and structurally related compounds in a laboratory setting.

References

-

PubChem. (n.d.). 1-Bromo-2-chloro-3-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.

-

Ejaz, S. A., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Bromo-2-chloro-3-fluorobenzene | C6H3BrClF | CID 3739301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]

- 5. echemi.com [echemi.com]

An In-depth Technical Guide to 1,4-Dibromo-2-chloro-3-fluorobenzene: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-Dibromo-2-chloro-3-fluorobenzene, a polyhalogenated aromatic compound with potential applications in organic synthesis, materials science, and pharmaceutical development. Due to the limited availability of specific experimental data in peer-reviewed literature, this guide integrates foundational chemical principles with predictive analysis to offer insights into its molecular structure, spectroscopic characteristics, potential synthetic routes, and reactivity. This document aims to serve as a foundational resource for researchers interested in exploring the utility of this and similar highly substituted benzene derivatives, while also highlighting areas where further experimental validation is critically needed.

Introduction and Molecular Identity

1,4-Dibromo-2-chloro-3-fluorobenzene is a substituted aromatic compound featuring a unique arrangement of four halogen atoms on a benzene ring. This substitution pattern imparts specific electronic and steric properties that make it an intriguing, albeit under-characterized, building block for advanced chemical synthesis.

Table 1: Compound Identification

| Parameter | Value | Source |

| IUPAC Name | 1,4-Dibromo-2-chloro-3-fluorobenzene | [1] |

| CAS Number | 1000573-09-0 | [2] |

| Molecular Formula | C₆H₂Br₂ClF | [2] |

| Molecular Weight | 288.34 g/mol | [2] |

| Canonical SMILES | C1=C(C(=C(C(=C1Br)F)Cl)Br) | |

| InChI Key | PJTWVACAFWJFAG-UHFFFAOYSA-N | [2] |

The strategic placement of bromine, chlorine, and fluorine atoms on the benzene core suggests a molecule with multiple reactive sites, offering potential for selective functionalization through various cross-coupling and substitution reactions. The inherent properties of halogen atoms, such as their ability to act as leaving groups and modulate ring electronics, position this compound as a potentially valuable intermediate in the synthesis of complex molecular architectures.[3]

Predicted Molecular Structure and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are expected to be complex due to the low symmetry and the presence of spin-active nuclei (¹H, ¹³C, and ¹⁹F).

-

¹H NMR: The spectrum will feature two signals in the aromatic region, corresponding to the two hydrogen atoms on the ring. These signals are expected to appear as doublets or doublet of doublets due to coupling with each other and potentially with the fluorine atom. The precise chemical shifts will be influenced by the deshielding effects of the adjacent halogen atoms.

-

¹³C NMR: The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, as each carbon is in a unique chemical environment. The chemical shifts will be significantly influenced by the directly attached halogens, with carbons bonded to bromine and chlorine appearing at lower fields. Carbon-fluorine coupling will also be observed.

-

¹⁹F NMR: A single resonance is expected in the ¹⁹F NMR spectrum. Its chemical shift and coupling constants to the neighboring protons will be characteristic of a fluorine atom on a highly substituted benzene ring.

Infrared (IR) Spectroscopy

The IR spectrum is predicted to show characteristic absorption bands for a substituted benzene ring. Key expected vibrational modes include:

-

C-H stretching: Aromatic C-H stretching vibrations are anticipated in the region of 3100-3000 cm⁻¹.

-

C=C stretching: Aromatic ring C=C stretching vibrations will likely appear as a series of bands between 1600 cm⁻¹ and 1400 cm⁻¹.

-

C-Halogen stretching: The C-Br, C-Cl, and C-F stretching vibrations will be present in the fingerprint region (below 1200 cm⁻¹). These bands can be useful for confirming the presence of the respective halogens.

Mass Spectrometry (MS)

The mass spectrum of 1,4-Dibromo-2-chloro-3-fluorobenzene is expected to exhibit a distinct isotopic pattern for the molecular ion peak due to the presence of two bromine atoms and one chlorine atom. The relative abundances of the M, M+2, M+4, and M+6 peaks will be characteristic of this isotopic distribution. Fragmentation will likely proceed through the loss of halogen atoms, leading to a series of fragment ions.

Proposed Synthesis Methodologies

The synthesis of polyhalogenated benzenes can be approached through several established organic chemistry transformations. While a specific, optimized protocol for 1,4-Dibromo-2-chloro-3-fluorobenzene is not detailed in the literature, the following general strategies are proposed.

Electrophilic Aromatic Substitution

A plausible synthetic route could involve a multi-step electrophilic aromatic substitution sequence starting from a less substituted benzene derivative. The directing effects of the existing substituents would need to be carefully considered at each step to achieve the desired regiochemistry. For instance, starting with a dihalobenzene and sequentially introducing the other halogens under controlled conditions could be a viable, albeit potentially low-yielding, approach.

Sandmeyer and Related Diazotization Reactions

A more regioselective approach would likely involve the use of a pre-functionalized aniline derivative, followed by a Sandmeyer or similar diazotization reaction to introduce one or more of the halogen atoms. This method offers greater control over the final substitution pattern.

Conceptual Experimental Workflow: Diazotization Route

Caption: Conceptual workflow for the synthesis of 1,4-Dibromo-2-chloro-3-fluorobenzene via a diazotization strategy.

Potential Reactivity and Applications

The reactivity of 1,4-Dibromo-2-chloro-3-fluorobenzene is dictated by the nature and position of its halogen substituents. The bromine atoms are generally the most reactive sites for common cross-coupling reactions.

Cross-Coupling Reactions

This molecule is a prime candidate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. The differential reactivity of the C-Br and C-Cl bonds could potentially allow for selective, stepwise functionalization, making it a versatile scaffold for building complex organic molecules. The reactivity of polyhalogenated arenes in such reactions is a subject of ongoing research.[4]

Logical Relationship: Reactivity in Cross-Coupling

Caption: Potential selective cross-coupling reactions at the C-Br positions.

Applications in Medicinal Chemistry

Halogenated aromatic compounds are prevalent in pharmaceuticals, where the inclusion of halogens can enhance metabolic stability, binding affinity, and bioavailability.[3] 1,4-Dibromo-2-chloro-3-fluorobenzene could serve as a key intermediate in the synthesis of novel drug candidates, where the halogen atoms can be either retained in the final molecule or replaced with other functional groups.

Applications in Materials Science

Polyhalogenated benzenes are also used in the development of functional materials, including liquid crystals, polymers, and organic electronics. The unique electronic properties conferred by the halogen substituents can be exploited to tune the optical and electronic characteristics of these materials.

Conclusion and Future Outlook

1,4-Dibromo-2-chloro-3-fluorobenzene represents a chemical entity with significant untapped potential. While its fundamental properties are not yet extensively documented in the scientific literature, its structure suggests a high degree of utility as a building block in various fields of chemical synthesis. This guide has aimed to bridge the current knowledge gap by providing a predictive yet scientifically grounded overview of its characteristics and potential.

It is imperative that future research focuses on the experimental validation of the predicted spectroscopic data, the development of optimized and scalable synthetic protocols, and the exploration of its reactivity in a broader range of chemical transformations. Such studies will be crucial in unlocking the full potential of this and other similarly complex polyhalogenated aromatic compounds.

References

-

PubChem. 1,5-Dibromo-2-chloro-3-fluorobenzene. Available from: [Link]

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications. Available from: [Link]

-

New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI. Available from: [Link]

Sources

An In-depth Technical Guide on the Safe Handling of 1,4-Dibromo-2-chloro-3-fluorobenzene for Research and Development

Abstract: This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 1,4-Dibromo-2-chloro-3-fluorobenzene, a polyhalogenated aromatic compound utilized in advanced chemical synthesis and drug discovery. Recognizing the limited availability of specific toxicological data for this compound, this document establishes a robust safety framework by leveraging data from structurally similar halogenated benzenes and adhering to established principles of chemical risk assessment. The intended audience for this guide includes experienced researchers, laboratory personnel, and professionals in the field of drug development who may handle this or similar novel chemical entities.

Introduction: The Principle of Prudent Practice with Novel Halogenated Aromatics

1,4-Dibromo-2-chloro-3-fluorobenzene represents a class of polyhalogenated aromatic hydrocarbons that are of increasing interest in medicinal chemistry and materials science. While these compounds offer versatile scaffolds for the synthesis of complex molecules, their toxicological profiles are often not well-characterized. In the absence of comprehensive safety data for a specific chemical entity, a conservative approach grounded in the principles of chemical risk assessment is paramount. This guide, therefore, extrapolates from the known hazards of analogous compounds to provide a cautious and comprehensive set of safety and handling recommendations.

The core philosophy of this guide is to treat 1,4-Dibromo-2-chloro-3-fluorobenzene with the same level of caution as a substance with known significant health hazards. This proactive stance ensures the highest level of safety for all personnel involved in its handling and use.

Hazard Identification and Risk Assessment: An Analog-Based Approach

Due to the absence of a specific Safety Data Sheet (SDS) for 1,4-Dibromo-2-chloro-3-fluorobenzene, a risk assessment must be conducted based on the toxicological data of its closest structural analogs. The primary analogs referenced in this guide are 1-Bromo-2-chloro-3-fluorobenzene and other polyhalogenated benzene derivatives.

Anticipated Hazards of 1,4-Dibromo-2-chloro-3-fluorobenzene

Based on the GHS classifications of its analogs, 1,4-Dibromo-2-chloro-3-fluorobenzene is anticipated to present the following hazards[1]:

-

Skin Irritation (H315): Expected to cause skin irritation upon direct contact. Prolonged or repeated exposure may lead to dermatitis.

-

Serious Eye Irritation (H319): Likely to cause serious irritation, redness, and pain upon contact with the eyes.

-

Respiratory Irritation (H335): Inhalation of dust or vapors may cause irritation to the respiratory tract, leading to coughing and shortness of breath.

It is crucial to note that the toxicological properties of polyhalogenated aromatic hydrocarbons can vary significantly with the substitution pattern of the halogens on the benzene ring. Therefore, the actual hazards of 1,4-Dibromo-2-chloro-3-fluorobenzene could be more or less severe than its analogs.

Physical and Chemical Properties (Analog-Based)

The following table summarizes the known or computed physical and chemical properties of a close analog, 1-Bromo-2-chloro-3-fluorobenzene, which can serve as a preliminary reference.

| Property | Value (for 1-Bromo-2-chloro-3-fluorobenzene) | Data Source |

| Molecular Formula | C₆H₃BrClF | PubChem[1] |

| Molecular Weight | 209.44 g/mol | PubChem[1] |

| Appearance | Data not available | - |

| Boiling Point | Data not available | - |

| Melting Point | Data not available | - |

| Solubility | Data not available | - |

Note: This data is for a structural analog and should be used for estimation purposes only.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize the risk of exposure.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of 1,4-Dibromo-2-chloro-3-fluorobenzene, including weighing, transferring, and reactions, must be conducted within a certified and properly functioning chemical fume hood. This is the most critical engineering control to prevent the inhalation of any dust or vapors.

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE regimen is mandatory for all personnel handling this compound.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a risk of splashing. | To protect against eye irritation from dust or splashes[2]. |

| Skin Protection | Fire/flame resistant and impervious laboratory coat. Nitrile gloves (ensure to check for breakthrough times for halogenated solvents). | To prevent skin contact and irritation[1][2]. |

| Respiratory Protection | A full-face respirator with appropriate cartridges for organic vapors and particulates should be used if exposure limits are exceeded or if irritation is experienced. | To prevent respiratory tract irritation from inhalation of dust or vapors[1][2]. |

Hygiene Practices

-

Never eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

-

Remove contaminated PPE before leaving the laboratory.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is essential to maintain a safe laboratory environment.

Handling Procedures

-

Preparation: Before handling, ensure that all necessary engineering controls are operational and all required PPE is readily available and in good condition.

-

Weighing: Weigh the solid compound in a fume hood on a tared weigh paper or in a sealed container.

-

Transfers: Conduct all transfers of the compound within the fume hood. Use a spatula for solid transfers and appropriate glassware for solutions.

-

Reactions: Set up reactions in the fume hood, ensuring that all joints in the glassware are properly sealed.

-

Post-Handling: Decontaminate all surfaces and equipment that may have come into contact with the compound using a suitable solvent and absorbent materials.

Storage Requirements

-

Store 1,4-Dibromo-2-chloro-3-fluorobenzene in a tightly closed, properly labeled container[2].

-

Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[2].

-

The storage area should be clearly marked with the appropriate hazard warnings.

Emergency Procedures: Preparedness and Response

A clear and well-rehearsed emergency plan is critical for mitigating the consequences of an accidental exposure or spill.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[2]. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists[2]. |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[2]. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[2]. |

Spill Response

-

Minor Spills: For small spills, and if it is safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully collect the absorbed material into a sealed container for proper disposal.

-

Major Spills: In the event of a large spill, evacuate the area immediately and alert others. Contact the institution's emergency response team.

Waste Disposal: Environmental Responsibility

All waste containing 1,4-Dibromo-2-chloro-3-fluorobenzene, including contaminated materials and reaction byproducts, must be treated as hazardous waste.

-

Collect all halogenated organic waste in a designated, properly labeled, and sealed container.

-

Do not mix halogenated waste with non-halogenated waste streams.

-

Arrange for the disposal of the waste through the institution's environmental health and safety office, following all local, state, and federal regulations. Incineration at high temperatures is a common disposal method for halogenated compounds to prevent the formation of toxic byproducts[3].

Conclusion: A Commitment to a Culture of Safety

The safe handling of novel chemical entities like 1,4-Dibromo-2-chloro-3-fluorobenzene is a cornerstone of responsible research and development. While this guide provides a comprehensive framework based on the best available analog data and established safety principles, it is not a substitute for sound professional judgment and a proactive safety culture. Researchers are strongly encouraged to review all available safety information, conduct thorough risk assessments for their specific experimental procedures, and remain vigilant in their adherence to these protocols. By fostering a culture of safety, we can continue to push the boundaries of scientific discovery while ensuring the well-being of all laboratory personnel.

References

-

PubChem. (n.d.). 1-Bromo-2-chloro-3-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (n.d.). Polyhalogenated Aromatic Hydrocarbons. Retrieved from [Link]

-

Kemikalieinspektionen. (2020). Hazard and risk assessment of chemicals – an introduction. Retrieved from [Link]

-

Health and Safety Authority. (n.d.). Chemical Risk Assessment. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-2-chloro- (CAS 694-80-4). Retrieved from [Link]

-

Madridge Publishers. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Journal of Environmental and Toxicological Studies. Retrieved from [Link]

-

American Chemical Society. (n.d.). Chemical Risk Assessment and Regulatory Decision Making. Retrieved from [Link]

-

Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

-

National Institutes of Health. (2022). Implementation of Chemical Health, Safety, and Environmental Risk Assessment in Laboratories: A Case-Series Study. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2017). Provisional Peer-Reviewed Toxicity Values for 1-Bromo-4-fluorobenzene (CASRN 460-00-4). Retrieved from [Link]

-

Washington State Department of Ecology. (2024). Disposal Options and Requirements for Polychlorinated Biphenyl Waste. Retrieved from [Link]

-

ResearchGate. (2019). New approaches to risk assessment of chemical mixtures. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,4-Dibromo-2-fluorobenzene, 99+%. Retrieved from [Link]

Sources

A Scientist's Guide to Substituted Halobenzenes: From Synthesis to Application in Drug Discovery

Abstract

Substituted halobenzenes are a cornerstone of modern organic chemistry and medicinal chemistry. Their unique electronic properties, versatile reactivity, and ability to participate in specific non-covalent interactions make them indispensable building blocks for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core principles governing substituted halobenzenes. We will delve into their synthesis, with a focus on both classical methods and modern palladium-catalyzed cross-coupling reactions. The guide will elucidate their reactivity patterns, particularly the directing effects of substituents in electrophilic aromatic substitution and the strategic use of halogens in site-selective functionalization. A significant focus is placed on their application in drug development, highlighting the critical role of halogen bonding in enhancing binding affinity and specificity. Finally, we address essential aspects of their analytical characterization, safety, and environmental impact, offering a holistic view for the practicing scientist.

Introduction: The Enduring Significance of Substituted Halobenzenes

Halogenated organic compounds, and specifically substituted halobenzenes, are prevalent scaffolds in a vast number of commercial products and therapeutic agents.[1] Their utility stems from the profound influence that halogen substituents exert on the chemical and physical properties of the benzene ring. In the context of drug development, the introduction of a halogen atom can modulate a molecule's lipophilicity, metabolic stability, and conformational preferences. More importantly, halogens serve as versatile synthetic handles, enabling the construction of complex molecular architectures through a variety of chemical transformations.[2][3] The ability of heavier halogens (Cl, Br, I) to act as Lewis acids in "halogen bonds" has emerged as a powerful tool in rational drug design, allowing for the fine-tuning of ligand-protein interactions.[4][5] This guide aims to provide a comprehensive overview of the fundamental chemistry and practical application of this vital class of molecules.

The Electronic Nature of Halogen Substituents: A Duality of Effects

The reactivity of a substituted halobenzene is governed by the interplay of two opposing electronic effects exerted by the halogen substituent: the inductive effect and the resonance effect.

-

Inductive Effect (Electron-Withdrawing): Due to their high electronegativity, halogens pull electron density away from the benzene ring through the sigma (σ) bond. This effect deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene itself.[6][7]

-

Resonance Effect (Electron-Donating): The lone pairs of electrons on the halogen atom can be delocalized into the pi (π) system of the benzene ring. This donation of electron density partially counteracts the inductive effect and preferentially increases the electron density at the ortho and para positions.

Crucially, for halogens, the strong inductive effect predominates over the weaker resonance effect, leading to an overall deactivation of the ring. However, the resonance effect is still strong enough to direct incoming electrophiles to the ortho and para positions. This unique combination makes halogens a distinct class of substituents: deactivating, yet ortho, para-directing .[7][8]

Synthetic Strategies for Substituted Halobenzenes

The strategic placement of halogens on an aromatic ring is a critical first step in many synthetic campaigns. The choice of method depends on the desired substitution pattern, the nature of other substituents present, and the required scale.

Electrophilic Aromatic Substitution (EAS)

Direct halogenation of a benzene ring is a classic and straightforward method. The reaction proceeds via an electrophilic aromatic substitution mechanism, where a positively charged halogen species (or a polarized equivalent) attacks the electron-rich aromatic ring.[6]

-

Chlorination and Bromination: Typically achieved using Cl₂ or Br₂ with a Lewis acid catalyst such as FeCl₃ or FeBr₃. The catalyst polarizes the halogen-halogen bond, generating a potent electrophile.

-

Iodination: Requires an oxidizing agent, such as nitric acid, to convert I₂ into a more reactive electrophilic iodine species.

Caption: General mechanism of Electrophilic Aromatic Halogenation.

Sandmeyer and Related Reactions

When direct halogenation is not feasible or leads to undesired isomers, the Sandmeyer reaction offers a powerful alternative.[9] This method involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a halide using a copper(I) salt catalyst.[9] This approach provides excellent regiochemical control, as the position of the halogen is determined by the initial position of the amine group.

Modern Marvels: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and substituted halobenzenes are key substrates in these transformations.[3] These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The Suzuki-Miyaura coupling, which couples an aryl halide with an organoboron species, is a prominent example widely used in the pharmaceutical industry.[2]

The general reactivity order for aryl halides in these reactions is I > Br > Cl >> F, which allows for selective reactions on polyhalogenated substrates.[10]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This protocol describes a representative Suzuki-Miyaura reaction between 4-bromoanisole and phenylboronic acid.

Materials:

-

4-bromoanisole (1.0 mmol, 187 mg)

-

Phenylboronic acid (1.2 mmol, 146 mg)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

-

Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)

-

Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

-

Toluene (5 mL)

-

Water (1 mL)

-

Round-bottom flask (25 mL), reflux condenser, magnetic stir bar

-

Nitrogen or Argon source for inert atmosphere

Procedure:

-

Setup: To the round-bottom flask, add 4-bromoanisole, phenylboronic acid, potassium carbonate, Pd(OAc)₂, and PPh₃.

-

Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (N₂ or Ar) for 5-10 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent Addition: Add the degassed toluene and water via syringe.

-

Reaction: Place the flask in a pre-heated oil bath at 90-100 °C. Stir the mixture vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Cool the reaction to room temperature. Add ethyl acetate (15 mL) and water (10 mL). Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Analysis: Characterize the final product (4-methoxybiphenyl) by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.

Reactivity and Functionalization

The order in which substituents are introduced onto a benzene ring is critical for a successful synthesis.[11][12] The directing effects of the substituents already present on the ring dictate the position of subsequent modifications.

Directing Effects in Electrophilic Aromatic Substitution

As discussed, halogens direct incoming electrophiles to the ortho and para positions. When multiple substituents are present, the outcome is determined by the sum of their effects:

-

Activating groups (e.g., -OCH₃, -CH₃) are stronger directors than deactivating groups.

-

If two opposing directors are present, the more powerfully activating group controls the regioselectivity.

-

Steric hindrance can play a significant role, often favoring substitution at the less hindered position (e.g., para over ortho).

The Halogen as a Linchpin: Site-Selective Cross-Coupling

In polyhalogenated benzenes, the difference in reactivity among halogens (I > Br > Cl) can be exploited to achieve site-selective functionalization.[10] For instance, in a molecule containing both a bromine and a chlorine atom, a Suzuki coupling can often be performed selectively at the more reactive C-Br bond, leaving the C-Cl bond intact for a subsequent, different coupling reaction. This strategy is invaluable for the efficient construction of complex, unsymmetrical biaryl compounds.[10]

Applications in Medicinal Chemistry and Drug Development

Substituted halobenzenes are integral to the design and synthesis of many modern drugs. Their inclusion can enhance potency, selectivity, and pharmacokinetic properties.[13]

Halogen Bonding in Molecular Recognition

A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (Cl, Br, I), known as the σ-hole, and a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom in a protein backbone).[4] This interaction, while weaker than a traditional hydrogen bond, can be a significant contributor to binding affinity.[4][13] The strength of the halogen bond increases with the size and polarizability of the halogen: I > Br > Cl. Fluorine, due to its high electronegativity and low polarizability, does not typically form halogen bonds.[4]

Caption: Schematic of a halogen bond interaction via the σ-hole.

The strategic incorporation of a halogen can lead to significant gains in potency. For example, in the development of inhibitors for certain enzymes, switching from a chloro to an iodo substituent at a key position can increase binding affinity by an order of magnitude or more.[4]

| Target / Compound Series | Halogen | IC₅₀ (µM) | Kᴅ (µM) | ΔΔG (kJ/mol) vs. Cl |

| hCatL Inhibitors [4] | Cl | 0.022 | - | 0.0 |

| Br | 0.012 | - | -1.5 | |

| I | 0.0065 | - | -3.0 | |

| p53-Y220C Stabilizers [4] | Cl | - | 4900 | 0.0 |

| Br | - | 1040 | -3.8 | |

| I | - | 247 | -7.4 |

Table based on data presented in "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology".[4]

Analytical and Spectroscopic Characterization

Unambiguous characterization of substituted halobenzenes is crucial. The primary techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the substitution pattern on the aromatic ring, while ¹³C NMR confirms the number and electronic environment of carbon atoms.

-

Mass Spectrometry (MS): Provides the molecular weight and, in high-resolution MS, the exact molecular formula. The isotopic pattern of chlorine (³⁵Cl/³⁷Cl ≈ 3:1) and bromine (⁷⁹Br/⁸¹Br ≈ 1:1) provides a definitive signature for the presence of these halogens.

-

Infrared (IR) Spectroscopy: Shows characteristic C-H and C-X stretching and bending vibrations.

Consistent assignment of vibrational modes across different substituted benzene derivatives is a complex but important field of study in spectroscopy.[14]

Safety and Environmental Profile

While indispensable in synthesis, many halogenated organic compounds pose health and environmental risks.[1]

-

Toxicity: Some halobenzenes can be toxic. For example, exposure to high levels of chlorobenzene can affect the brain, liver, and kidneys.[15] Their metabolism by cytochrome P450 can generate reactive electrophilic species that are harmful to cells.[16]

-

Environmental Persistence: The C-X bond is generally stable, making many halobenzenes resistant to degradation. This persistence can lead to bioaccumulation in the food chain.[1][17] Certain halogenated compounds, like chlorofluorocarbons (CFCs), have been famously implicated in the depletion of the ozone layer.[18]

Therefore, researchers must handle these compounds with appropriate personal protective equipment and follow all institutional and regulatory guidelines for their disposal to minimize environmental release.

Conclusion and Future Outlook

Substituted halobenzenes are much more than simple synthetic intermediates; they are enabling tools for molecular design. Their predictable reactivity in both classical and modern synthetic reactions allows for the controlled construction of complex architectures. For drug development professionals, a deep understanding of their electronic properties and, in particular, the nuances of halogen bonding, provides a rational basis for optimizing ligand-target interactions.[5] As synthetic methodologies become more sophisticated, enabling even greater control over site-selectivity, and as our understanding of their role in biological systems deepens, the importance of substituted halobenzenes in science and technology is set to grow even further.

References

- Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as C

- Substitution Reactions of Benzene and Other Aromatic Compounds.

- Substitution Reactions of Benzene Deriv

- Application of Halogen Bond in Drug Discovery. PharmaBlock.

- Sources and environmental fate of halomethoxybenzenes.

- Cross-Coupling Reactions. The Journal of Organic Chemistry.

- Synthesis and Reactions of Halo-Substituted Alkylthiophenes. A Review.

- Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts.

- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org, University of California.

- Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.

- Electrophilic aromatic substitution on benzene with halogen. YouTube.

- Mechanism of action of toxicity of halobenzenes and nitroaromatic compounds.

- Halogen bonding for rational drug design and new drug discovery.

- Perspective on Halogenated Organic Compounds - Risk Assessment.

- Spectroscopy of substituted benzene molecules.

- Synthesis of Polysubstituted Benzenes.

- Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development.

- Chlorobenzene. Ohio Department of Health.

- Substituent-Modulated Affinities of Halobenzene Derivatives to the HIV-1 Integrase Recognition Site.

- What are the environmental impacts of halogens?. TutorChase.

Sources

- 1. Chapter One: Perspective on Halogenated Organic Compounds | Risk Assessment Portal | US EPA [assessments.epa.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Aromatic Reactivity [www2.chemistry.msu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. namiki-s.co.jp [namiki-s.co.jp]

- 10. escholarship.org [escholarship.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. odh.ohio.gov [odh.ohio.gov]

- 16. researchgate.net [researchgate.net]

- 17. Sources and environmental fate of halomethoxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tutorchase.com [tutorchase.com]

An In-Depth Technical Guide to 1,4-Dibromo-2-chloro-3-fluorobenzene: Synthesis, Characterization, and Application

Abstract: This technical guide provides a comprehensive overview of 1,4-dibromo-2-chloro-3-fluorobenzene (C₆H₂Br₂ClF), a polyhalogenated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. While not as extensively documented as some commodity chemicals, its structural complexity and array of functional groups make it a valuable and versatile building block. This document details its physicochemical properties, proposes a robust synthetic pathway, outlines detailed analytical and spectroscopic characterization methods, discusses its reactivity and potential applications in modern synthetic chemistry, and provides essential safety and handling protocols. The insights herein are curated for researchers, chemists, and drug development professionals seeking to leverage this unique scaffold in their R&D programs.

Physicochemical and Structural Properties

1,4-Dibromo-2-chloro-3-fluorobenzene is a heavily substituted benzene derivative. The presence of four halogen atoms on the aromatic ring imparts distinct chemical properties, including high molecular weight, predicted high lipophilicity, and multiple sites for synthetic modification. Its core properties are summarized below.

| Property | Value / Description | Source / Basis |

| IUPAC Name | 1,4-Dibromo-2-chloro-3-fluorobenzene | - |

| Chemical Formula | C₆H₂Br₂ClF | - |

| Molecular Weight | 288.34 g/mol | PubChem CID 2724906[1] |

| CAS Number | 202925-04-0 | PubChem CID 2724906[1] |

| Physical Form | Solid (Predicted) | Based on related isomers |

| Melting Point | 35-50 °C (Estimated) | Extrapolated from 1,4-Dibromo-2-fluorobenzene (33-36 °C) |

| Boiling Point | >220 °C (Estimated) | Extrapolated from related isomers[2] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DCM, THF, Toluene) | Standard for polyhalogenated aromatics |

Proposed Synthesis and Purification

Causality of the Synthetic Strategy: The choice of a two-step approach is strategic. Direct tetra-halogenation of benzene would yield a complex mixture of isomers that would be difficult to separate. Starting with a substituted aniline allows for regioselective control. The amino group is a powerful ortho-, para-director, enabling the selective introduction of the first bromine atom. Subsequently, the amino group can be cleanly converted into the second bromine atom via a Sandmeyer reaction, a reliable method for installing halides onto an aromatic ring.

Diagram of Proposed Synthetic Pathway

Sources

A Technical Guide to the Solubility of 1,4-Dibromo-2-chloro-3-fluorobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of 1,4-Dibromo-2-chloro-3-fluorobenzene. Given the absence of extensive published solubility data for this specific substituted halogenated benzene, this document focuses on the foundational principles governing its solubility, predictive analysis based on its molecular structure, and a detailed, field-proven methodology for its empirical determination.

Introduction: The Significance of Solubility in Research and Development

1,4-Dibromo-2-chloro-3-fluorobenzene, a polyhalogenated aromatic compound, represents a class of molecules with significant potential as intermediates in the synthesis of pharmaceuticals and other high-value chemical entities. The precise control over its solubility in various organic solvents is paramount for its effective use in synthetic chemistry, enabling optimized reaction conditions, efficient purification, and successful formulation. Understanding the interplay between the solute and solvent at a molecular level is critical for predicting and controlling its behavior in a laboratory or industrial setting.

Physicochemical Properties of 1,4-Dibromo-2-chloro-3-fluorobenzene

A foundational understanding of the physicochemical properties of 1,4-Dibromo-2-chloro-3-fluorobenzene is essential for predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C₆H₃BrClF | PubChem[1] |

| Molecular Weight | 209.44 g/mol | PubChem[1] |

| CAS Number | 883499-24-9 | PubChem[1] |

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of 1,4-Dibromo-2-chloro-3-fluorobenzene will be dictated by the balance of intermolecular forces between the solute and the potential solvent.

Molecular Structure and Polarity:

1,4-Dibromo-2-chloro-3-fluorobenzene is a relatively nonpolar molecule. The benzene ring is inherently nonpolar, and while the halogen substituents (Bromine, Chlorine, Fluorine) are electronegative and create bond dipoles, the overall molecular polarity will depend on the vector sum of these dipoles. The asymmetrical substitution pattern suggests a net dipole moment, rendering the molecule slightly polar.

Intermolecular Interactions:

-

Van der Waals Forces: As a nonpolar molecule, London dispersion forces will be the primary intermolecular interaction. These forces increase with the size and surface area of the molecule.

-

Dipole-Dipole Interactions: The slight polarity of the molecule will allow for dipole-dipole interactions with polar solvents.

-

Halogen-π Interactions: A crucial and often overlooked interaction for halogenated benzenes is the halogen-π interaction. This is an attractive interaction between the electron-rich π-system of an aromatic ring and an electrophilic region on a halogen atom of a neighboring molecule[3][4]. The strength of this interaction generally increases with the polarizability of the halogen, following the trend F < Cl < Br < I[4][5].

Expected Solubility Trends:

Based on these principles, the following solubility trends can be anticipated:

-

High Solubility in Nonpolar Solvents: Due to the predominance of van der Waals forces, 1,4-Dibromo-2-chloro-3-fluorobenzene is expected to be highly soluble in nonpolar organic solvents such as hexane, cyclohexane, and toluene.

-

Moderate to Good Solubility in Moderately Polar Solvents: Solvents like diethyl ether, tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate should effectively dissolve the compound. The ability of these solvents to engage in both dispersion and dipole-dipole interactions will facilitate solvation.

-

Low to Insoluble in Highly Polar Protic Solvents: Highly polar protic solvents like water, methanol, and ethanol are poor solvents for nonpolar compounds. The strong hydrogen bonding network in these solvents would be disrupted to solvate the nonpolar solute, which is energetically unfavorable.

-

Low to Insoluble in Highly Polar Aprotic Solvents: While polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent solvents for many organic compounds, the solubility of a nonpolar molecule like 1,4-Dibromo-2-chloro-3-fluorobenzene may be limited.

Experimental Determination of Solubility: A Validated Protocol

The following protocol provides a robust method for the quantitative determination of the solubility of 1,4-Dibromo-2-chloro-3-fluorobenzene in various organic solvents.

4.1. Materials and Equipment:

-

1,4-Dibromo-2-chloro-3-fluorobenzene (solute)

-

A range of organic solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, methanol, ethanol, DMSO)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Vortex mixer

-

Syringe filters (0.22 µm, compatible with the organic solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

4.2. Experimental Workflow Diagram:

Sources

- 1. 1-Bromo-2-chloro-3-fluorobenzene | C6H3BrClF | CID 3739301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4-Dibromo-2-fluorobenzene 98 1435-52-5 [sigmaaldrich.com]

- 3. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. par.nsf.gov [par.nsf.gov]

Foreword: The Imperative of Purity in Advanced Pharmaceutical Intermediates

An In-depth Technical Guide to the Purity Analysis of 1,4-Dibromo-2-chloro-3-fluorobenzene

Prepared by: Gemini, Senior Application Scientist

In the landscape of modern drug discovery and development, the molecular complexity of active pharmaceutical ingredients (APIs) demands an equally sophisticated approach to the characterization of their building blocks. The compound 1,4-Dibromo-2-chloro-3-fluorobenzene is a polyhalogenated aromatic intermediate, a class of molecules pivotal in the synthesis of complex APIs. The precise arrangement of four different substituents on the benzene ring offers a unique scaffold for creating targeted therapies. However, this structural complexity also presents a significant analytical challenge. The potential for isomeric impurities, residual starting materials, and byproducts from its synthesis necessitates a robust, multi-faceted analytical strategy to ensure its purity, and by extension, the safety and efficacy of the final drug product.

This guide provides a comprehensive framework for the purity analysis of 1,4-Dibromo-2-chloro-3-fluorobenzene. It is designed for researchers, analytical scientists, and quality control professionals. Moving beyond a simple recitation of methods, this document elucidates the causal logic behind the selection of analytical techniques, the design of experimental protocols, and the framework for method validation, ensuring scientific integrity and trustworthiness in every result.

Understanding the Analyte and Its Potential Impurity Profile

Before designing an analytical strategy, we must first understand the physicochemical properties of 1,4-Dibromo-2-chloro-3-fluorobenzene and the potential impurities that may arise from its synthesis.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₂Br₂ClF | Inferred from structure |

| Molecular Weight | 272.34 g/mol | Calculated |

| Boiling Point | ~230-250 °C (Predicted) | N/A |